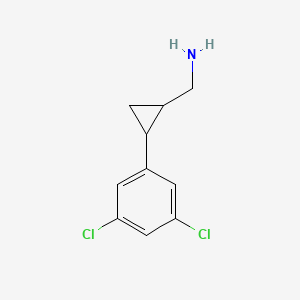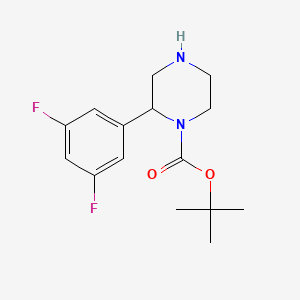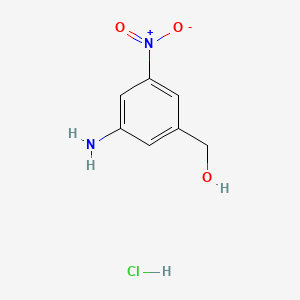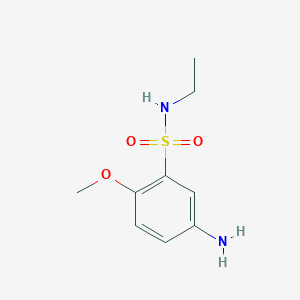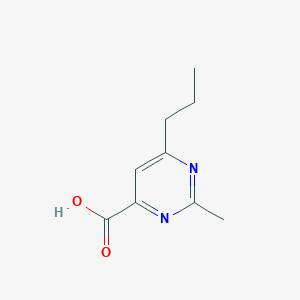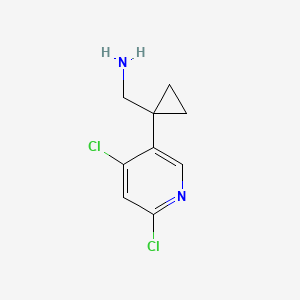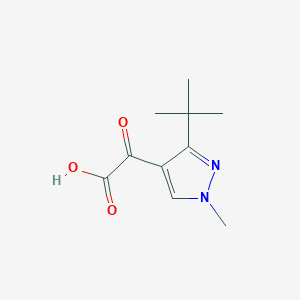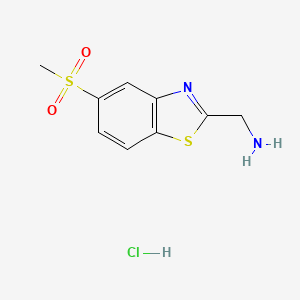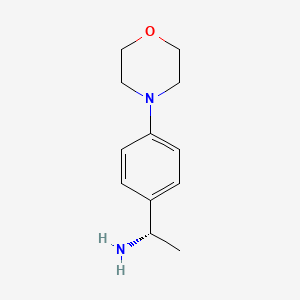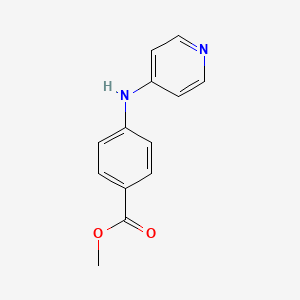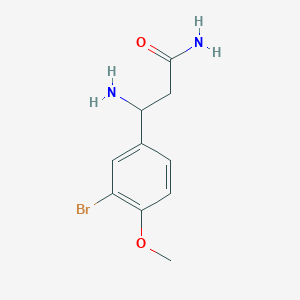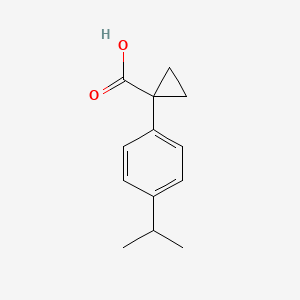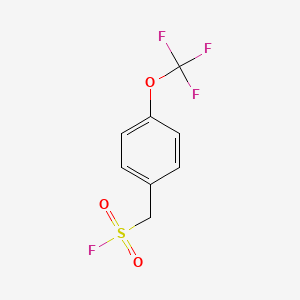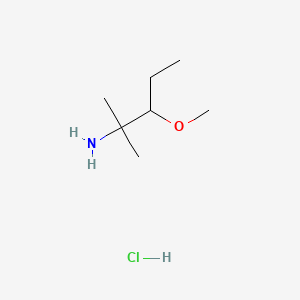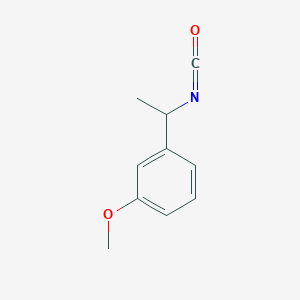
1-(1-Isocyanatoethyl)-3-methoxybenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1-Isocyanatoethyl)-3-methoxybenzene is an organic compound characterized by the presence of an isocyanate group attached to a benzene ring substituted with a methoxy group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-(1-Isocyanatoethyl)-3-methoxybenzene can be synthesized through the reaction of 3-methoxybenzyl alcohol with phosgene or its derivatives under controlled conditions. The reaction typically involves the formation of an intermediate chloroformate, which subsequently reacts with an amine to form the desired isocyanate compound.
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of phosgene gas in a continuous flow reactor. This method ensures high yield and purity of the product while minimizing the exposure to hazardous chemicals.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(1-Isocyanatoethyl)-3-methoxybenzene undergoes various chemical reactions, including:
Nucleophilic Addition: The isocyanate group readily reacts with nucleophiles such as alcohols, amines, and thiols to form urethanes, ureas, and thioureas, respectively.
Polymerization: The compound can participate in polymerization reactions to form polyurethanes, which are widely used in the production of foams, coatings, and adhesives.
Common Reagents and Conditions:
Alcohols and Amines: These reagents react with the isocyanate group under mild conditions to form urethanes and ureas.
Catalysts: Catalysts such as tertiary amines and organometallic compounds are often used to enhance the reaction rates and selectivity.
Major Products Formed:
Urethanes: Formed from the reaction with alcohols.
Ureas: Formed from the reaction with amines.
Polyurethanes: Formed through polymerization reactions.
Applications De Recherche Scientifique
1-(1-Isocyanatoethyl)-3-methoxybenzene has several applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of more complex organic molecules.
Materials Science: Employed in the production of polyurethanes, which are used in various industrial applications such as foams, coatings, and adhesives.
Biological Studies: Investigated for its potential use in the modification of biomolecules and the development of new pharmaceuticals.
Mécanisme D'action
The mechanism of action of 1-(1-Isocyanatoethyl)-3-methoxybenzene involves the reactivity of the isocyanate group. This group can form covalent bonds with nucleophilic sites on other molecules, leading to the formation of stable products such as urethanes and ureas. The reactivity of the isocyanate group is influenced by the electronic and steric properties of the substituents on the benzene ring.
Comparaison Avec Des Composés Similaires
1-(1-Isocyanatoethyl)benzene: Lacks the methoxy group, resulting in different reactivity and applications.
1-(1-Isocyanatoethyl)-3-methylbenzene: Substituted with a methyl group instead of a methoxy group, leading to variations in chemical behavior.
Uniqueness: 1-(1-Isocyanatoethyl)-3-methoxybenzene is unique due to the presence of the methoxy group, which can influence the electronic properties of the benzene ring and affect the reactivity of the isocyanate group. This makes it a valuable compound for specific applications in organic synthesis and materials science.
Propriétés
IUPAC Name |
1-(1-isocyanatoethyl)-3-methoxybenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2/c1-8(11-7-12)9-4-3-5-10(6-9)13-2/h3-6,8H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNWCQMWZIOMQOP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC=C1)OC)N=C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
